N-Benzoyl-Ornithine
Description
Contextualizing N-Benzoyl-Ornithine within Amino Acid Derivative Research
Amino acids, the fundamental building blocks of proteins, can be chemically modified to create a vast array of derivatives with unique structures and functions. ontosight.ai This process, which can involve the acylation, benzoylation, or attachment of other functional groups, is a cornerstone of medicinal chemistry and biochemical research. ontosight.airesearchgate.net Such modifications can significantly alter a compound's solubility, stability, reactivity, and biological activity. ontosight.aiontosight.ai
This compound is a classic example of an N-acyl amino acid derivative. nih.gov Ornithine itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation, but it plays a crucial role in metabolic pathways like the urea (B33335) cycle, where it is converted to citrulline and eventually regenerated from arginine. davuniversity.orgembopress.org The benzoylation of ornithine involves the attachment of a benzoyl group (C₆H₅CO-) to one of its nitrogen atoms. This can occur at either the alpha-amino group (Nα) or the delta-amino group (Nδ) of the ornithine side chain, resulting in two distinct isomers: Nα-Benzoyl-Ornithine and Nδ-Benzoyl-Ornithine. lookchem.comjst.go.jp
The study of such derivatives provides valuable insights into enzyme-substrate interactions and protein function and can serve as a basis for developing new therapeutic agents. ontosight.ai For instance, the benzoylation of polyamines, for which ornithine is a precursor, is a standard procedure for their quantification by High-Performance Liquid Chromatography (HPLC). biorxiv.org
Overview of Scholarly Interest and Research Trajectories Pertaining to this compound
Scholarly interest in this compound and its related compounds spans several decades and research areas, from fundamental biochemistry to drug development.
One significant area of research is its role as a substrate for enzymes. Early studies focused on the enzymatic synthesis and hydrolysis of benzoylornithines. jst.go.jpacs.org For example, an enzyme named δ-ornithine acylase, found in Pseudomonas sp., was shown to hydrolyze 5-N-benzoyl-L-ornithine. jst.go.jp Research on this enzyme revealed its optimal pH, inhibitors, and substrate specificity, noting that it could also hydrolyze the D-form of the substrate, albeit at a much lower rate. jst.go.jp Such studies are crucial for understanding metabolic pathways and enzyme mechanisms.
More recently, derivatives of this compound have been synthesized and investigated as potential therapeutic agents. acs.org For example, complex derivatives like N-α-(2-Carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide have been developed as potent and selective inhibitors of Protein Arginine Deiminase (PAD) enzymes. acs.org These enzymes are implicated in various diseases, including rheumatoid arthritis and cancer, making their inhibitors valuable as chemical probes and potential drugs. acs.org
Furthermore, the broader class of N-benzoyl amino acid derivatives has been screened for biological activity. A study testing twenty-seven N-benzoyl derivatives of various amino acids found that nineteen showed growth-inhibitory activity in a microbial antitumor screen. nih.gov This highlights the potential of using the N-benzoyl moiety to generate compounds with interesting biological properties.
The compound also serves as a synthetic intermediate in peptide chemistry and the creation of more complex molecules. The benzoyl group can act as a protecting group during the synthesis of peptides or other complex structures derived from ornithine. researchgate.net
Table 1: Physicochemical Properties of Nα-Benzoyl-L-ornithine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H16N2O3 | lookchem.com |
| Molecular Weight | 236.271 g/mol | lookchem.com |
| CAS Number | 17966-71-1 | lookchem.com |
| Boiling Point (Predicted) | 514.3 ± 45.0 °C | lookchem.com |
| Density (Predicted) | 1.214 ± 0.06 g/cm³ | lookchem.com |
| pKa (Predicted) | 3.56 ± 0.10 | lookchem.com |
Table 2: Research Findings on Nδ-Benzoyl-L-ornithine and Related Enzymes
| Finding | Organism/Enzyme | Details | Source |
|---|---|---|---|
| Enzymatic Hydrolysis | Pseudomonas sp. (KT 801) | The enzyme δ-ornithine acylase hydrolyzes 5-N-benzoyl-L-ornithine. | jst.go.jp |
| Optimal pH | δ-ornithine acylase | Approximately 8.2 | jst.go.jp |
| Michaelis Constant (Km) | δ-ornithine acylase | 1.8 x 10⁻⁴ M for 5-N-benzoyl-L-ornithine | jst.go.jp |
| Inhibitors | δ-ornithine acylase | Co²⁺, Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺, EDTA, o-phenanthroline | jst.go.jp |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-benzamidopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzoyl Ornithine
Established Synthetic Pathways for N-Benzoyl-Ornithine
The synthesis of this compound primarily involves the selective acylation of the α-amino group of ornithine while the δ-amino group remains free or is temporarily protected.
Conventional and Emerging Methodologies for Benzoylation of Ornithine
The most common method for the benzoylation of amino acids, including ornithine, is the Schotten-Baumann reaction. This typically involves reacting ornithine with benzoyl chloride in a basic aqueous solution. google.comunacademy.com Sodium bicarbonate or sodium hydroxide (B78521) is commonly used to neutralize the hydrochloric acid formed during the reaction. google.comunacademy.com The reaction selectivity for the α-amino group over the δ-amino group can be influenced by the pH of the reaction medium.
Another approach involves the use of benzoic anhydride (B1165640) in a solvent like acetic acid, which can be refluxed with the amino acid to yield the N-benzoyl derivative. scielo.org.mx More advanced methods may utilize coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in the presence of a base like triethylamine (B128534) and a catalyst like 4-Dimethylaminopyridine (DMAP) to facilitate the amide bond formation between ornithine (often as its ester derivative) and benzoic acid. scielo.org.mx Derivatization with benzoyl chloride is also a technique used in metabolomics for the analysis of amino acids and other neurochemicals by liquid chromatography-mass spectrometry, highlighting the efficiency and reliability of the benzoylation reaction. nih.gov
A specific example of synthesis involves dissolving L-Ornithine hydrochloride in water, adjusting the pH to be basic with sodium bicarbonate, and then adding benzoyl chloride dissolved in a solvent like dichloromethane. The mixture is stirred vigorously for several hours to yield N,N'-dibenzoyl-ornithine, which can be further processed if mono-benzoylation is desired. google.comgoogle.com
Stereoselective Synthesis Approaches for this compound Isomers
The synthesis of specific stereoisomers, such as Nα-Benzoyl-L-ornithine, typically starts from the corresponding chiral precursor, L-ornithine. chemimpex.comscilit.com The benzoylation reactions described above, when applied to a stereochemically pure starting material like L-ornithine, generally proceed with retention of configuration at the alpha-carbon. This allows for the production of optically active this compound. chemimpex.com
For instance, the synthesis of Nα-Fmoc-protected lysine, an amino acid structurally similar to ornithine, involves silylation to create a soluble derivative, which is then guanidinylated. This multi-step synthesis that preserves stereochemistry can be conceptually applied to ornithine derivatives as well. google.com The synthesis of specific isomers is crucial for applications in peptide synthesis and the development of biologically active molecules, where stereochemistry dictates function. nih.govresearchgate.net
Derivatization Reactions of this compound
The free δ-amino group of this compound is a key functional handle that allows for a variety of subsequent chemical transformations, leading to a diverse range of arginine derivatives and other complex molecules.
Guanidination Reactions of this compound to Yield Arginine Derivatives
The conversion of the ornithine side chain into a guanidinium (B1211019) group is a synthetically important transformation. The δ-amino group of this compound can be reacted with various guanidinylating agents to produce Nα-benzoyl-arginine. This reaction effectively transforms the ornithine residue into an arginine residue. google.comgoogle.com
Common guanidinylating reagents include S-methylisothiourea, 1-guanyl-3,5-dimethylpyrazole, and more modern reagents like N,N'-di-Boc-N''-triflylguanidine. google.comresearchgate.net The choice of reagent can depend on the reaction conditions and the presence of other functional groups in the molecule. This transformation is particularly useful in peptide chemistry, where an ornithine residue incorporated into a peptide chain can be post-synthetically modified into an arginine residue. google.comiu.edu
Table 1: Examples of Guanidinylation Reactions
| Starting Material | Guanidinylating Reagent | Product | Application Context |
|---|---|---|---|
| Nα-protected Ornithine | S-methylisothiourea | Nα-protected Arginine | Synthesis of poly-DL-arginine. researchgate.net |
| Ornithine residue on solid support | N,N'-di-Boc-N''-triflylguanidine | Arginine residue on solid support | Solid-phase peptide synthesis. google.comgoogle.com |
Cyclization Pathways of this compound-Derived Guanidino Acids
This compound-derived guanidino acids, such as Nα-benzoyl-arginine, can undergo intramolecular cyclization under certain conditions. The treatment of α-guanidino acids with acidic conditions can lead to the formation of cyclic structures known as glycocyamidines. at.ua This cyclization involves the intramolecular acylation of the guanidino group by the carboxylic acid function. at.ua
The stability of the resulting cyclic product versus the open-chain guanidino acid can be influenced by substituents on the ring. at.ua For instance, the cyclization of creatine (B1669601) to creatinine (B1669602) is a well-known analogous reaction that occurs readily in acidic solutions. at.ua While direct studies on the cyclization of N-benzoyl-arginine are specific, the general principle of α-guanidino acid cyclization is well-established. at.ua More complex domino reactions involving guanidinylation followed by cyclization have been used to synthesize challenging structures like capreomycidine from ornithine derivatives. nih.gov
Exploration of this compound in Peptide Synthesis and Biocatalysis Applications
This compound serves as a valuable building block in peptide synthesis. chemimpex.com Its benzoyl group can enhance the stability and solubility of the resulting peptides. chemimpex.com It can be incorporated into peptide chains using standard coupling methods. The free δ-amino group can then be used for further modifications, such as the guanidination to arginine mentioned previously, or for the attachment of other molecules. google.compeptide.com
In the field of biocatalysis, enzymes are used to perform chemical transformations. While direct biocatalytic applications using this compound as a substrate are not widely documented, the parent amino acid, ornithine, is a key metabolite in various enzymatic pathways. nih.govnih.gov For example, ornithine aminotransferase is a crucial enzyme in glutamate (B1630785) metabolism. nih.gov Enzymes like radical halogenases can perform site-selective C-H activation on ornithine and lysine, showcasing the potential for developing biocatalysts that could act on modified amino acids like this compound. pnas.org The use of enzymes for hydroxyl functionalization and other modifications is a growing area of research with potential applications for complex molecules derived from amino acids. nih.govuni-greifswald.de
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nα-Benzoyl-L-ornithine |
| Ornithine |
| L-Ornithine |
| Benzoyl chloride |
| Sodium bicarbonate |
| Sodium hydroxide |
| N,N'-dibenzoyl-ornithine |
| Benzoic anhydride |
| Acetic acid |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |
| Triethylamine |
| 4-Dimethylaminopyridine (DMAP) |
| Benzoic acid |
| Nα-Fmoc-lysine |
| Arginine |
| Nα-benzoyl-arginine |
| S-methylisothiourea |
| 1-guanyl-3,5-dimethylpyrazole |
| N,N'-di-Boc-N''-triflylguanidine |
| Glycocyamidines |
| Creatine |
| Creatinine |
| Capreomycidine |
Reaction Kinetics and Mechanistic Studies of this compound Transformations
The study of reaction kinetics provides crucial insights into the rates and mechanisms of chemical transformations. For this compound, understanding these aspects is essential for its application in various chemical and biochemical contexts. This section explores the influence of key parameters on the transformation rates and equilibrium of this compound.
The pH of the reaction medium is a critical factor that can significantly influence the rate and outcome of chemical reactions involving this compound, particularly in aqueous environments. The state of ionization of the molecule's functional groups—the carboxylic acid and the α- and δ-amino groups—is dependent on the pH, which in turn affects its reactivity, solubility, and interaction with other reagents or catalysts.
Detailed kinetic studies on the non-enzymatic hydrolysis of this compound across a range of pH values are not extensively detailed in the available literature. However, the influence of pH is well-documented in the context of enzymatic transformations.
Enzymatic Hydrolysis of 5-N-Benzoyl-L-Ornithine
Research into the enzymatic properties of δ-ornithine acylase (also known as 5-N-acylornithine amidohydrolase) from Pseudomonas sp. provides specific insights into the effect of pH on the hydrolysis of 5-N-benzoyl-L-ornithine. This enzyme specifically catalyzes the cleavage of the benzoyl group from the δ-amino group of ornithine.
Studies conducted with purified δ-ornithine acylase have demonstrated a distinct pH optimum for its catalytic activity. The enzyme exhibits maximum activity at an alkaline pH of approximately 8.2 when acting on 5-N-benzoyl-L-ornithine. nih.gov This indicates that the enzyme's active site and/or the substrate's ionization state are optimal for binding and catalysis under these slightly basic conditions. At pH values above or below this optimum, the reaction rate is expected to decrease.
The kinetics of this enzymatic hydrolysis were found to follow the Michaelis-Menten model. The Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), provides a measure of the enzyme's affinity for the substrate. For 5-N-benzoyl-L-ornithine, the K_m value was determined to be 1.8 x 10⁻⁴ M. nih.gov
The table below summarizes the key enzymatic properties of δ-ornithine acylase in the hydrolysis of 5-N-benzoyl-L-ornithine.
| Enzyme | Substrate | Optimal pH | Michaelis Constant (K_m) |
| δ-Ornithine Acylase | 5-N-Benzoyl-L-Ornithine | ~8.2 | 1.8 x 10⁻⁴ M |
| Data derived from studies on purified enzyme from Pseudomonas sp. nih.gov |
The pH dependence of the enzymatic reaction underscores the importance of the ionization state of specific amino acid residues in the enzyme's active site, which are crucial for catalysis. For instance, in many hydrolases, a histidine residue often acts as a general base, a function that is highly pH-dependent.
While this provides a specific example of pH influence in a biochemical context, the general principles of acid and base catalysis also apply to the non-enzymatic transformations of this compound. For example, the hydrolysis of the amide bond can be catalyzed by both H⁺ and OH⁻ ions. Extreme pH conditions, such as heating with concentrated hydrochloric acid or alkaline hydrolysis, can be employed to achieve the debenzoylation of this compound derivatives, although this often leads to the cleavage of other labile bonds within the molecule as well. at.ua
Biochemical and Enzymatic Investigations of N Benzoyl Ornithine
N-Benzoyl-Ornithine as a Model Compound for Enzyme Interaction Studies
The modification of the amino acid L-ornithine with a benzoyl group alters its chemical properties, creating a molecule that can be used to explore the active sites of various enzymes. ontosight.ai Researchers utilize these synthetic amino acid derivatives to study protein interactions and enzyme activity, providing a clearer understanding of diverse biological processes. ontosight.aichemimpex.com
Analogues of this compound have been instrumental in clarifying the mechanisms of several enzymes. A prominent example is the study of Protein Arginine Deiminases (PADs), a family of enzymes implicated in various diseases, including rheumatoid arthritis and cancer. acs.orgnih.gov Scientists have developed potent inhibitors based on the this compound scaffold to probe PAD function. acs.org
One such inhibitor, N-α-Benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, known as Cl-amidine, is a mechanism-based inactivator that irreversibly inhibits PAD isozymes. nih.gov Its structure is similar to benzoyl arginine amide, a known PAD substrate, but incorporates a reactive haloacetamidine group. nih.gov This "warhead" reacts with a critical cysteine residue in the enzyme's active site, forming a stable thioether adduct and thereby inactivating the enzyme. nih.gov The trapping of this covalent intermediate provides a clear picture of the enzyme's catalytic machinery. nih.gov
Further structure-activity relationship studies led to the development of second-generation PAD inhibitors with improved potency and selectivity. By incorporating a carboxylate group onto the benzoyl ring, researchers synthesized compounds like N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine). acs.orgnih.gov These analogues demonstrated significantly enhanced potency, highlighting how specific structural modifications can fine-tune interactions within the enzyme's active site. acs.orgnih.gov
In a different enzymatic system, a pseudo-substrate, N-benzoyl-D-alanylmercaptoacetic acid thioester, was used to investigate the mechanism of class A penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis. researchgate.net This compound mimics the natural peptide substrates and allowed researchers to trap and structurally characterize a covalent acyl-enzyme intermediate. researchgate.net The resulting structure revealed how the N-benzoyl-d-alanine portion is stabilized within the active site, positioning it for the subsequent reaction step, an arrangement that closely mimics how β-lactam antibiotics bind and inhibit these enzymes. researchgate.net
The ability of this compound and its derivatives to act as substrate mimics is central to their utility as enzyme inhibitors. By resembling the natural substrate, these molecules can bind to the enzyme's active site but, due to their modified structure, can halt the catalytic cycle.
The PAD inhibitors o-F-amidine and o-Cl-amidine serve as excellent examples of this principle. nih.gov They were designed based on the structure of known PAD substrates and act as mechanism-based inactivators. nih.gov Substrate protection experiments confirmed that they target the active site; the rate of enzyme inactivation by these compounds was slower in the presence of high concentrations of the natural substrate, indicating direct competition for the same binding site. nih.gov
Comparative studies on aldose reductase inhibitors have also utilized N-benzoyl amino acids. Research comparing N-benzoyl amino acids with isosteric N-(phenylsulfonyl) amino acids revealed significant differences in their structure-inhibition relationships, despite similar kinetic mechanisms of inhibition. nih.gov For instance, substitutions on the nitrogen atom of N-benzoyl amino acids led to a significant increase in inhibitory activity, an effect not observed in the phenylsulfonyl series. nih.gov This suggests that the benzoyl group plays a crucial role in the conformational preferences that dictate binding affinity and inhibitory potential. nih.gov
| Compound/Analogue | Target Enzyme | Type of Inhibition | Key Findings | Reference |
| N-α-Benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) | Protein Arginine Deiminases (PADs) | Irreversible Inactivator | Forms a covalent adduct with an active site cysteine. | nih.gov |
| N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) | Protein Arginine Deiminases (PADs) | Irreversible Inactivator | 10-fold lower IC50 than the parent compound without the ortho-carboxylate group. | nih.gov |
| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) | Protein Arginine Deiminases (PADs) | Irreversible Inactivator | Potency nearly identical to o-F-amidine, showing improved activity over first-generation inhibitors. | nih.gov |
| N-benzoyl amino acids | Aldose Reductase | Reversible Inhibitor | N-phenyl substitution significantly increases inhibitory activity compared to N-(phenylsulfonyl) analogues. | nih.gov |
| N-benzoyl-D-alanylmercaptoacetic acid thioester | Penicillin-Binding Proteins (PBPs) | Pseudo-substrate (Traps intermediate) | Allowed for the structural characterization of a "trapped" covalent acyl-enzyme intermediate. | researchgate.net |
Metabolic Context of this compound and its Derivatives
This compound exists at the interface of endogenous amino acid metabolism and the biotransformation of xenobiotics (foreign compounds). Its study provides a window into how organisms process external chemicals by linking them to internal metabolic cycles.
Ornithine is a non-proteinogenic amino acid that holds a critical position in cellular metabolism. usda.gov It is a central intermediate in the urea (B33335) cycle (also known as the ornithine cycle), the primary pathway for the disposal of excess nitrogen in mammals. biocrates.comfrontiersin.org Furthermore, ornithine serves as a precursor for the synthesis of other important molecules, including the amino acids arginine and proline, as well as polyamines. usda.govresearchgate.net
The formation of this compound represents the conjugation of an exogenous compound, benzoic acid, with an endogenous amino acid. al-edu.com This process is a classic example of a detoxification pathway. In some animal species, particularly birds, the primary mechanism for eliminating benzoic acid is through its conjugation with ornithine to form N2,N5-dibenzoyl-L-ornithine, a compound also known as ornithuric acid. biocrates.comwikipedia.org This metabolic choice shunts ornithine from its usual roles in the urea cycle or as a biosynthetic precursor into a specific pathway for xenobiotic clearance. The existence of this pathway highlights the metabolic plasticity of the ornithine pool, which can be redirected to handle physiological challenges such as the presence of foreign carboxylic acids.
This transfer is catalyzed by a specific enzyme known as ornithine N-benzoyltransferase (EC 2.3.1.127). wikipedia.org This enzyme belongs to the acyltransferase family and specifically facilitates the reaction between benzoyl-CoA and L-ornithine. wikipedia.orgontosight.ai The final product is N2,N5-dibenzoyl-L-ornithine (ornithuric acid), with the release of two molecules of Coenzyme A (CoA). wikipedia.org The systematic name for this enzyme class is benzoyl-CoA:L-ornithine N-benzoyltransferase. wikipedia.org Studies on the renal biosynthesis of ornithuric acid in quail have provided direct evidence for this enzymatic pathway. wikipedia.org
| Enzyme | EC Number | Substrates | Products | Metabolic Pathway | Reference |
| Ornithine N-benzoyltransferase | 2.3.1.127 | 2 Benzoyl-CoA, L-Ornithine | 2 CoA, N2,N5-dibenzoyl-L-ornithine | Xenobiotic Detoxification (Phase II Biotransformation) | wikipedia.org |
| Glycine N-acyltransferase (related) | 2.3.1.13 | Benzoyl-CoA, Glycine | CoA, Hippuric acid (N-benzoylglycine) | Xenobiotic Detoxification | nih.gov |
Computational and Theoretical Studies of N Benzoyl Ornithine
Quantum Chemical Investigations of Molecular Structure and Reactivity of N-Benzoyl-Ornithine
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of this compound derivatives. These studies provide a foundational understanding of the molecule's intrinsic properties.
Furthermore, quantum chemical calculations have been employed to analyze the non-covalent interactions that stabilize the molecular structure. In the case of N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine, rare C=O···π interactions were identified, which are crucial in various biological processes. mdpi.com The study also assessed supramolecular interactions in a range of ornithine derivatives, revealing that crystal packing is primarily stabilized by hydrogen bonds (H···O, O···H), as well as C···H, halogen···H, and O···O interactions. mdpi.com The energies of these hydrogen bonds have been calculated using established models like the Lippincott and Schroeder H-bond model. mdpi.com
In a study on a similar N-benzoyl amino acid derivative, Nα-benzoyl-l-argininate ethyl ester chloride, DFT calculations at the B3LYP/6-31++G(d,p) level of theory were used to explore its conformational landscape. acs.orgnih.gov These calculations identified that folded structures, stabilized by an intramolecular hydrogen bond between the guanidinium (B1211019) group and the amide carbonyl oxygen, are the most energetically favorable. acs.orgnih.gov Such computational approaches are vital for understanding the preferred three-dimensional structures of these molecules, which in turn governs their biological function.
Table 1: Key Parameters from Quantum Chemical Investigations of this compound Derivatives
| Parameter | Method | Compound | Key Finding | Reference |
| Molecular Geometry Optimization | DFT (M06/6–311++G(d,p)) | N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine | Minor solvent effect on geometry; conformational flexibility in the terminal benzoyl ring. | mdpi.com |
| Non-covalent Interactions | DFT, Hirshfeld Surface Analysis | N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine | Identification of rare C=O···π interactions and dominant H-bonding in crystal packing. | mdpi.com |
| Conformational Analysis | DFT (B3LYP/6-31++G(d,p)) | Nα-benzoyl-l-argininate ethyl ester chloride | Folded structures stabilized by intramolecular H-bonds are energetically preferred. | acs.orgnih.gov |
Molecular Dynamics Simulations of this compound Interactions in Model Systems
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the principles of MD simulations are widely applied to understand the dynamic behavior of similar biomolecules in various environments. MD simulations can predict how a molecule like this compound would behave in aqueous solution, interact with cell membranes, or bind to a protein target.
MD simulations provide a time-resolved view of molecular motion, complementing the static picture offered by quantum chemical calculations. For a molecule like this compound, MD simulations could be used to:
Explore Conformational Flexibility: Analyze the range of shapes the molecule can adopt in solution and the energetic barriers between different conformations. This is crucial as the biologically active conformation may not be the lowest energy state in a vacuum.
Study Solvation: Detail the interactions between this compound and surrounding water molecules, including the formation and breaking of hydrogen bonds. This provides insight into its solubility and the influence of the solvent on its structure.
Simulate Membrane Permeation: Model the interaction of this compound with a lipid bilayer to predict its ability to cross cell membranes, a key factor in drug delivery.
Investigate Protein-Ligand Binding: When docked into a protein's active site, MD simulations can refine the binding pose, calculate binding free energies, and reveal the key intermolecular interactions that stabilize the complex.
A study on the lysine-, arginine-, ornithine-binding protein (LAOBP) utilized molecular dynamics simulations to investigate ligand-induced conformational changes upon ornithine binding. researchgate.net These simulations showed that the binding of ornithine stabilizes an alternative, energetically favorable conformation of the protein's backbone. researchgate.net This highlights the power of MD in revealing the dynamic nature of molecular recognition.
The insights gained from the supramolecular analysis of N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine, which identified key hydrogen bonding and stacking interactions, would serve as a critical foundation for setting up and interpreting MD simulations of this compound derivatives. mdpi.com The observed interactions in the crystal structure provide a starting point for understanding how these molecules might interact with biological macromolecules in a dynamic environment.
In Silico Predictions and Structure-Activity Relationship Modeling for this compound Derivatives
In silico tools for predicting pharmacokinetic properties and modeling structure-activity relationships (SAR) are essential in modern drug discovery. These computational methods allow for the rapid screening of virtual compounds and help to prioritize synthetic efforts.
A comprehensive in silico study was performed on N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine and related compounds using web-based tools like SwissADME. mdpi.com This analysis predicted various properties crucial for drug development:
Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).
Lipophilicity and Solubility: Predictions of logP values and aqueous solubility.
Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties were estimated. For instance, the study predicted good in silico absorption and low toxicity for the novel ornithine derivative. mdpi.com
Drug-likeness: Evaluation based on rules such as Lipinski's rule of five to assess the compound's potential as an orally available drug. mdpi.com
Table 2: Predicted ADME and Drug-Likeness Properties for an this compound Derivative
| Property | Predicted Value/Classification | Significance | Reference |
| Pharmacokinetics | mdpi.com | ||
| GI absorption | High | Potential for oral bioavailability. | mdpi.com |
| BBB permeant | No | Less likely to cause central nervous system side effects. | mdpi.com |
| P-gp substrate | No | Not likely to be actively effluxed from cells. | mdpi.com |
| Drug-Likeness | mdpi.com | ||
| Lipinski violations | 0 | Conforms to the rule of five, suggesting good oral bioavailability. | mdpi.com |
| Bioavailability Score | 0.55 | Indicates a reasonable probability of being orally active. | mdpi.com |
SAR studies on this compound derivatives have provided valuable insights into how chemical modifications affect biological activity. In one study, a series of N-α-(2-carboxyl)benzoyl-N(5)-(substituted)-l-ornithine amides were developed as inhibitors of protein arginine deiminase (PAD) enzymes. nih.govacs.org The incorporation of a carboxyl group ortho to the benzoyl amide was found to significantly improve potency and selectivity. nih.govacs.org
Another study on N-benzoyl amino acids and their methyl esters as antifungal agents established SAR based on the amino acid side chain and substituents on the benzoyl ring. scielo.org.mx It was found that increasing the number of methyl groups on the aromatic ring led to improved antifungal activity, likely due to an increase in lipophilicity. scielo.org.mx Furthermore, the N-benzoylamino methyl esters were generally more potent than the corresponding N-benzoyl amino acids. scielo.org.mx
These examples demonstrate the power of combining synthesis with computational modeling to build robust SAR models, which can guide the design of more potent and selective this compound-based therapeutic agents.
Conclusion and Future Research Directions in N Benzoyl Ornithine Studies
Summary of Key Academic Discoveries Regarding N-Benzoyl-Ornithine
Academic research has established this compound as a valuable compound with diverse applications in chemistry and biochemistry. A primary discovery is its utility as a versatile building block in peptide synthesis. The benzoyl group offers a strategic protective moiety and can enhance the stability and solubility of the resulting peptides, which is a crucial aspect in the development of therapeutic agents chemimpex.com.
In the realm of pharmacology, this compound serves as a foundational scaffold for the development of enzyme inhibitors. Notably, derivatives of this compound have been identified as potent inhibitors of Protein Arginine Deiminase (PAD) enzymes nih.govnih.gov. Since PAD enzymes are implicated in the pathophysiology of inflammatory diseases such as rheumatoid arthritis, these findings have opened a significant avenue for drug discovery nih.gov. The ability of these compounds to modulate biological pathways has also spurred preliminary investigations into their potential in anti-cancer and anti-viral research chemimpex.com.
Furthermore, studies on the broader class of N-acyl amino acids suggest a role in various biological processes, though this is a less developed area of research for this compound specifically nih.gov. The fundamental chemical reactivity of this compound has also been characterized, particularly its participation in reactions to form α-guanidino acids, which are important intermediates in organic synthesis.
A summary of the primary research areas and key findings for this compound is presented in the table below.
| Research Area | Key Academic Discoveries |
| Peptide Synthesis | Serves as a valuable building block, with the benzoyl group enhancing peptide stability and solubility chemimpex.com. |
| Enzyme Inhibition | Derivatives act as potent inhibitors of Protein Arginine Deiminase (PAD) enzymes, relevant to inflammatory diseases nih.govnih.gov. |
| Pharmaceutical Development | Investigated as a scaffold for anti-cancer and anti-viral agents due to its ability to modulate biological pathways chemimpex.com. |
| Biochemical Research | Utilized to study protein interactions and enzyme activity, providing insights into various biological processes chemimpex.com. |
Identification of Knowledge Gaps and Unexplored Research Areas for this compound
Despite the progress made, significant knowledge gaps persist in the understanding of this compound. The full extent of its metabolic pathways and physiological roles in biological systems remains largely uncharacterized. While its precursor, L-ornithine, is a known intermediate in the urea (B33335) cycle and a substrate for the synthesis of proline, polyamines, and citrulline, the natural occurrence and metabolic fate of its N-benzoylated form are not well understood researchgate.netnih.gov.
A major unexplored area is the comprehensive biological activity profile of this compound and its simple derivatives. Research has largely focused on its application as a synthetic intermediate and in the targeted design of PAD inhibitors. However, studies on other N-benzoyl amino acids have revealed activities such as antifungal properties, an area that is yet to be systematically investigated for this compound scielo.org.mxscielo.org.mx. The broader therapeutic potential beyond PAD inhibition is a significant untapped field of inquiry.
Furthermore, while derivatives of this compound have shown promise as PAD inhibitors, there is a need for a deeper understanding of their isoform selectivity and in vivo efficacy. The development of inhibitors that can selectively target specific PAD isozymes is a critical challenge that needs to be addressed to minimize potential off-target effects nih.govresearchgate.net. The long-term metabolic impact and potential toxicity of these inhibitors also represent important knowledge gaps.
Key unexplored research questions are outlined below:
What is the natural occurrence and metabolic pathway of this compound in living organisms?
What is the full spectrum of biological activities of this compound beyond its role as a PAD inhibitor scaffold?
Can this compound derivatives be developed as highly selective inhibitors for different PAD isozymes?
What are the cellular transport mechanisms and pharmacokinetic profiles of this compound and its derivatives?
Prospective Methodological Innovations and Advanced Chemical/Biochemical Applications in this compound Research
Future research on this compound is poised to benefit from and contribute to several methodological and technological advancements. In the field of chemical synthesis, innovations in peptide synthesis, such as improved solid-phase and liquid-phase techniques, will facilitate the creation of more complex and novel peptides incorporating this compound nih.govnih.gov. These advancements will be crucial for exploring its utility in drug delivery and biomaterial science.
A significant area for methodological innovation lies in the development of advanced analytical techniques for the detection and quantification of this compound and its metabolites in biological samples. The refinement of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods will be essential for elucidating its metabolic pathways and for pharmacokinetic studies of its derivatives frontiersin.orgfrontiersin.org. The development of intracellular biosensors for ornithine could also provide a powerful tool to understand the metabolic flux and regulation of its downstream products, including this compound nih.govfrontiersin.org.
Prospective advanced applications for this compound are centered on the development of next-generation therapeutics. Building on the initial success with PAD inhibitors, future work will likely focus on structure-activity relationship studies to design compounds with enhanced potency and selectivity nih.govresearchgate.net. This could involve the synthesis of libraries of this compound derivatives with systematic modifications to the benzoyl and ornithine moieties.
Furthermore, the unique chemical structure of this compound makes it a candidate for incorporation into novel biomaterials and chemical probes. Its potential for derivatization at multiple sites allows for the attachment of fluorescent tags, cross-linking agents, or other functional groups, enabling its use in studying complex biological systems.
| Prospective Area | Potential Innovations and Applications |
| Methodological Innovations | Development of sensitive HPLC-MS methods for metabolite analysis frontiersin.orgfrontiersin.org. Creation of biosensors for monitoring intracellular ornithine levels nih.govfrontiersin.org. |
| Advanced Chemical Applications | Utilization in advanced and automated peptide synthesis for novel therapeutics and biomaterials nih.gov. Synthesis of chemical probes for studying biological systems. |
| Advanced Biochemical Applications | Design of highly potent and isozyme-selective PAD inhibitors for inflammatory diseases and cancer nih.govresearchgate.net. Exploration of this compound-containing peptides for drug delivery. |
Q & A
Q. What are the recommended synthetic routes for N-Benzoyl-Ornithine, and how can reaction efficiency be optimized?
this compound can be synthesized via nickel-catalyzed reductive cross-coupling reactions between N-acyl benzotriazoles and nitroarenes. Key variables affecting yield include catalyst choice (e.g., nickel complexes), solvent systems, and reducing agents. For example, substituting nitrobenzene derivatives as coupling partners may improve regioselectivity. Reaction optimization should involve systematic screening of temperature (e.g., 60–80°C), stoichiometry, and additives (e.g., ligands) to minimize side products. Post-reaction purification via column chromatography or crystallization ensures high purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone assignments) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Purity assessment should use reverse-phase HPLC with UV detection (e.g., C18 columns, 220–280 nm wavelength). For novel derivatives, elemental analysis and X-ray crystallography are recommended to validate identity. Known compounds require comparison with literature data and proper citation of characterization methods .
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use buffered solutions (e.g., phosphate-buffered saline) and monitor degradation via HPLC at timed intervals (0–48 hours). Accelerated stability testing under acidic (pH 2) and basic (pH 9) conditions can identify hydrolysis-prone functional groups. For reproducibility, document all experimental parameters (e.g., agitation, light exposure) and validate methods using control compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Contradictions in bioactivity may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. To address this:
- Standardize protocols (e.g., ISO guidelines for cytotoxicity assays).
- Include positive/negative controls (e.g., ornithine as a reference for metabolic studies).
- Perform orthogonal assays (e.g., enzymatic activity tests alongside cell-based readouts).
- Validate purity using multiple analytical techniques (e.g., LC-MS, NMR) .
Q. What mechanistic approaches are suitable for studying the metabolic fate of this compound in vivo?
Isotopic labeling (e.g., ¹³C or ¹⁵N) coupled with mass spectrometry can track metabolic conversion in animal models. For enzymatic pathways, use knockout models or inhibitors targeting ornithine decarboxylase (ODC) or arginase. Plasma and tissue distribution studies should employ validated extraction protocols (e.g., acetonitrile precipitation) and LC-MS/MS quantification. Correlate pharmacokinetic data with functional outcomes (e.g., polyamine levels in target tissues) .
Q. How can researchers address challenges in detecting this compound in complex biological matrices?
Matrix effects in blood or tissue samples require robust sample preparation:
- Solid-phase extraction (SPE) with mixed-mode sorbents to isolate charged species.
- Derivatization (e.g., dansyl chloride) to enhance MS sensitivity.
- Use internal standards (e.g., deuterated this compound) for quantification accuracy.
- Method validation should include spike-recovery experiments (80–120% acceptable range) and inter-day precision testing .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound analogs?
SAR studies should systematically vary substituents on the benzoyl group (e.g., electron-withdrawing vs. donating groups) and ornithine backbone (e.g., D/L stereoisomers). Computational modeling (e.g., molecular docking with ODC or transporters) can prioritize synthetic targets. Validate predictions using in vitro assays (e.g., enzyme inhibition, cellular uptake). Multivariate analysis (e.g., PCA) identifies critical physicochemical properties (logP, polar surface area) governing activity .
Methodological Best Practices
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data deposition and step-by-step protocols .
- Safety : Adhere to OSHA standards for handling reactive intermediates (e.g., benzotriazoles) and use fume hoods for solvent evaporation .
- Data Interpretation : Use receiver operating characteristic (ROC) curves for diagnostic applications and multivariate regression to isolate confounding variables (e.g., age, sex) in clinical correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
